molecular formula C14H20S B8077577 1-Hept-6-enylsulfanyl-2-methylbenzene

1-Hept-6-enylsulfanyl-2-methylbenzene

Cat. No.: B8077577
M. Wt: 220.38 g/mol
InChI Key: MFITVDVWWXWRIB-UHFFFAOYSA-N
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Description

1-Hept-6-enylsulfanyl-2-methylbenzene (C₁₄H₂₀S) is a sulfur-containing aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (C-2) and a hept-6-enylsulfanyl moiety at the para position (C-1). The hept-6-enyl chain introduces unsaturation via a terminal double bond, influencing the compound’s conformational flexibility and reactivity. This structure places it within the broader class of aryl thioethers, which are studied for applications in organic synthesis, material science, and medicinal chemistry due to their unique electronic and steric properties.

Synthesis typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling between 2-methylbenzenethiol and 6-bromohept-1-ene. The compound’s reactivity is modulated by the electron-donating methyl group and the electron-withdrawing sulfanyl substituent, creating a polarized aromatic system.

Properties

IUPAC Name

1-hept-6-enylsulfanyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S/c1-3-4-5-6-9-12-15-14-11-8-7-10-13(14)2/h3,7-8,10-11H,1,4-6,9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFITVDVWWXWRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1SCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Hept-6-enylsulfanyl-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hept-6-enylsulfanyl-2-methylbenzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.

    Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hept-6-enylsulfanyl-2-methylbenzene involves its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Hept-6-enylsulfanyl-2-methylbenzene is compared to three analogs:

1-Heptylsulfanyl-2-methylbenzene (saturated chain).

1-Oct-6-enylsulfanyl-2-methylbenzene (longer unsaturated chain).

1-Pent-4-enylsulfanyl-2-methylbenzene (shorter unsaturated chain).

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (in Hexane) LogP (Predicted) Reactivity (Oxidation to Sulfoxide)
This compound 220.38 285–290 Moderate 4.2 High (due to allylic strain)
1-Heptylsulfanyl-2-methylbenzene 222.40 295–300 High 5.0 Low
1-Oct-6-enylsulfanyl-2-methylbenzene 234.42 310–315 Low 5.5 Moderate
1-Pent-4-enylsulfanyl-2-methylbenzene 192.32 260–265 High 3.8 High

Key Findings:

Impact of Unsaturation :

  • The terminal double bond in this compound reduces its boiling point compared to the saturated analog (1-Heptylsulfanyl-2-methylbenzene) due to decreased van der Waals interactions. However, the unsaturation increases reactivity, particularly in oxidation reactions, where the allylic position facilitates sulfoxide formation .

Chain-Length Effects :

  • Elongating the unsaturated chain (e.g., 1-Oct-6-enylsulfanyl-2-methylbenzene) increases molecular weight and hydrophobicity (higher LogP), reducing solubility in polar solvents. Conversely, shorter chains (e.g., 1-Pent-4-enylsulfanyl-2-methylbenzene) enhance volatility and solubility.

Steric and Electronic Effects: The ortho-methyl group induces steric hindrance, limiting rotational freedom of the sulfanyl substituent. This effect is less pronounced in analogs with bulkier or longer chains.

Oxidation Susceptibility :

  • Sulfides with unsaturated chains oxidize more readily than saturated analogs. For instance, this compound forms sulfoxides under mild conditions (e.g., H₂O₂/CH₃COOH), whereas saturated analogs require stronger oxidizing agents .

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